![molecular formula C18H17N3O5S B2428616 N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide CAS No. 868368-97-2](/img/structure/B2428616.png)
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
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Description
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide, commonly known as EDBT, is a benzothiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EDBT is a yellow crystalline powder with a molecular weight of 376.4 g/mol and a melting point of 211-215°C.
Scientific Research Applications
- Background : Agrochemicals play a crucial role in ensuring global crop production. Novel pesticidal agents are continually sought to combat pests and enhance agricultural productivity .
- Insecticidal Potential : Most of the synthesized compounds exhibited favorable insecticidal properties. Notably, they were effective against the oriental armyworm and diamondback moth. Compounds 8b, 8f, 8g, 8j, 8k, 8n, and 8o showed promising LC50 values against the diamondback moth. Additionally, some compounds displayed lethality rates against spider mites .
- Calcium Imaging : Compounds 8h, 8i, and viii were found to activate the release of calcium ions in insect (M. sep-arata) central neurons at higher concentrations .
Pesticidal Agents
properties
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-4-20-15-13(25-2)9-10-14(26-3)16(15)27-18(20)19-17(22)11-5-7-12(8-6-11)21(23)24/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWJMZLWBRPZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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